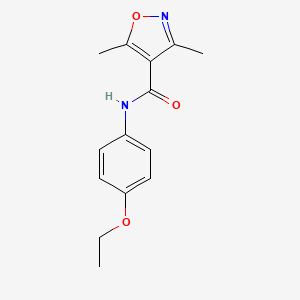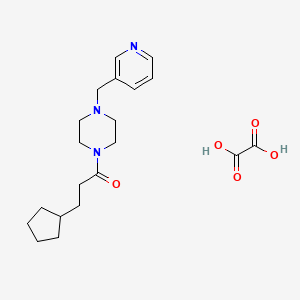![molecular formula C18H24N2O3 B4971101 [1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4971101.png)
[1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol, commonly known as DMQM, is a synthetic compound that has been studied for its potential use in scientific research. DMQM belongs to the class of compounds known as quinoline derivatives, which have been shown to have a range of biological activities, including antitumor, antimalarial, and antiviral effects.
Mechanism of Action
DMQM acts as a selective agonist of the M4 receptor, which is primarily expressed in the basal ganglia region of the brain. Activation of the M4 receptor by DMQM leads to a decrease in dopamine release, which has been shown to have potential therapeutic effects in the treatment of various neurological and psychiatric disorders, including schizophrenia and addiction.
Biochemical and Physiological Effects:
In addition to its effects on dopamine release, DMQM has also been shown to have a range of other biochemical and physiological effects. These include modulation of calcium signaling in cells, inhibition of acetylcholinesterase activity, and induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMQM as a research tool is its high selectivity for the M4 receptor, which allows for precise manipulation of dopamine release in the brain. However, DMQM also has limitations, including its relatively low potency and the need for specialized equipment and expertise to synthesize and purify the compound.
Future Directions
There are several potential future directions for research on DMQM and related compounds. These include the development of more potent and selective M4 receptor agonists, the use of DMQM as a tool for studying the role of the M4 receptor in various neurological and psychiatric disorders, and the investigation of the potential therapeutic effects of DMQM in preclinical models of these disorders. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of DMQM and related compounds.
Synthesis Methods
DMQM can be synthesized through a multi-step process involving the condensation of 2-methylquinoline-5,8-diol with piperidine and subsequent reduction of the resulting imine with sodium borohydride. The purity and yield of DMQM can be improved through various purification techniques, including column chromatography and recrystallization.
Scientific Research Applications
DMQM has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of certain neurotransmitter receptors in the brain. Specifically, DMQM has been shown to have high affinity for the muscarinic acetylcholine receptor subtype 4 (M4), which is involved in the regulation of dopamine release in the brain.
properties
IUPAC Name |
[1-(5,8-dimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12-9-16(20-8-4-5-13(10-20)11-21)19-18-15(23-3)7-6-14(22-2)17(12)18/h6-7,9,13,21H,4-5,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQLEPHVXKVQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4971022.png)
![N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4971029.png)

![N-[2-(2-methoxyphenyl)ethyl]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B4971035.png)

![2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4971047.png)
![1-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)acetone hydrochloride](/img/structure/B4971050.png)

![5-bromo-2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4971055.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4971078.png)
![1-(3-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4971081.png)
![(4-ethynylbenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B4971085.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4971103.png)